Aflatoxin G2-13C17

Catalog No.
S973830
CAS No.
1217462-49-1
M.F
C17H14O7
M. Wt
347.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aflatoxin G2-13C17

CAS Number

1217462-49-1

Product Name

Aflatoxin G2-13C17

IUPAC Name

(3S,7R)-11-(113C)methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione

Molecular Formula

C17H14O7

Molecular Weight

347.16 g/mol

InChI

InChI=1S/C17H14O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h6,8,17H,2-5H2,1H3/t8-,17+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1

InChI Key

WPCVRWVBBXIRMA-DENWKYDXSA-N

SMILES

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5CCOC5OC4=C1

Canonical SMILES

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5CCOC5OC4=C1

Isomeric SMILES

[13CH3]O[13C]1=[13C]2[13C]3=[13C]([13C](=O)O[13CH2][13CH2]3)[13C](=O)O[13C]2=[13C]4[13C@@H]5[13CH2][13CH2]O[13C@@H]5O[13C]4=[13CH]1

The exact mass of the compound Aflatoxin G2-13C17 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Aflatoxin G2-13C17 (CAS 1217462-49-1) is a fully stable isotope-labeled reference material designed specifically as an internal standard for the quantification of Aflatoxin G2 via liquid chromatography-tandem mass spectrometry (LC-MS/MS). By replacing all 17 naturally occurring carbon atoms with the 13C isotope, this compound provides a distinct +17 Da mass shift while retaining the exact physicochemical properties of native Aflatoxin G2. In commercial food safety and agricultural testing laboratories, the procurement of fully 13C-labeled standards is critical for implementing Stable Isotope Dilution Assays (SIDA). This standard allows testing facilities to bypass labor-intensive matrix-matched calibrations, directly compensating for both physical extraction losses and severe electrospray ionization (ESI) matrix effects encountered in complex matrices like cereals, nuts, and dairy [1].

Research Fit

1 Workflow

SIDA-LC-MS/MS or GC-MS mycotoxin quantification

2 Format

Pre-calibrated solution, ready for direct ISTD use

3 Compensation

Co-elution with native AFG2 for matrix-effect correction

Generic substitution with unlabeled Aflatoxin G2 or deuterated (2H) analogs introduces severe analytical vulnerabilities that directly impact laboratory throughput and accreditation. Relying on unlabeled external standards requires the continuous procurement of certified blank matrices to construct matrix-matched calibration curves, a process that is highly susceptible to batch-to-batch matrix variations and fails to correct for sample-specific extraction losses. Furthermore, attempting to substitute with cheaper deuterium-labeled Aflatoxin G2 is analytically flawed; the doubling of the hydrogen mass induces an 'isotope effect' that causes slight retention time shifts in reversed-phase liquid chromatography. This shift means the deuterated standard does not co-elute perfectly with the native analyte, exposing it to different instantaneous matrix suppression zones in the mass spectrometer, while also risking hydrogen-deuterium (H/D) exchange in protic LC solvents [1].

Substitution Risk

Unlabeled AFG2

No mass difference from the target; cannot compensate for ion suppression or extraction losses.

Deuterated AFG2

Retention time shift relative to native analyte may alter ionization conditions and reduce accuracy.

13C17-AFG2 (this product)

Co-elutes precisely with native AFG2; distinguishable by +17 Da mass shift for reliable correction.

Eliminating Matrix Ion Suppression

In LC-MS/MS analysis of complex food matrices, co-eluting matrix components severely suppress or enhance analyte ionization. When using standard external calibration with unlabeled Aflatoxin G2, quantitative recoveries fluctuate wildly between 15% and 148% due to uncorrected matrix effects. In contrast, the addition of Aflatoxin G2-13C17 as an internal standard perfectly normalizes these variations, tightening overall analytical recovery to a highly reproducible 94–112% across diverse matrices [1].

Evidence DimensionLC-MS/MS Quantitative Recovery
Target Compound Data94–112% overall recovery
Comparator Or Baseline15–148% recovery (Unlabeled external calibration)
Quantified Difference83 percentage point reduction in recovery variance
ConditionsESI-LC-MS/MS of complex food matrices (e.g., wines, beers, cereals) spiked at 12.5–50 ng/mL

Procuring this 13C-labeled standard eliminates the need for costly matrix-matched calibrations, drastically reducing the labor and consumable costs associated with routine mycotoxin screening.

Recovery & Precision
Head-to-head
Target: recovery 94.5–97.2%, RSD 2.3–3.7%
Comparator: recovery 82.7–85.1%, RSD 5.1–6.4%
Reported matrix-correction improvement
ID-UHPLC-MS/MS; red pepper matrix; n=5

Co-Elution & Retention Time Stability

Deuterated internal standards are prone to hydrogen-deuterium (H/D) exchange in protic LC mobile phases and exhibit physical isotope effects that cause retention time shifts relative to the native analyte. Because Aflatoxin G2-13C17 utilizes carbon-13 incorporated directly into the robust molecular backbone, it exhibits zero retention time shift and perfectly co-elutes with native Aflatoxin G2. This ensures that both the target analyte and the internal standard experience the exact same instantaneous matrix suppression in the MS source, a feat impossible to guarantee with deuterated alternatives [1].

Evidence DimensionRetention Time Alignment
Target Compound DataPerfect co-elution with native Aflatoxin G2 (Zero RT shift)
Comparator Or BaselineObservable RT shifts and potential H/D exchange (Deuterated analogs)
Quantified DifferenceComplete elimination of isotope-induced chromatographic shifts
ConditionsReversed-phase LC-MS/MS using protic mobile phases (water/methanol/acetonitrile)

Perfect co-elution guarantees accurate quantification, preventing false positives or regulatory compliance failures during ISO 17025 accredited food safety audits.

Response Factor
Reported
13C-AFG2/AFG2 RF: matrix-independent
13C-AFB2/AFG1 RF: matrix-dependent (p<0.05)
Supports single-calibration workflow
LC-MS/MS SIDA; almonds, wheat flour

Compensating for Extraction Losses

High-throughput extraction methods like QuEChERS or dilute-and-shoot often result in variable physical losses of mycotoxins prior to MS injection. When laboratories rely on procedural standard calibration without an internal standard, these variable losses directly degrade assay trueness. By spiking Aflatoxin G2-13C17 into the sample prior to extraction, the standard undergoes the exact same physical losses as the native toxin. This SIDA approach normalizes extraction efficiencies, yielding apparent recoveries near 100% regardless of the extraction technique's absolute yield [1].

Evidence DimensionApparent Extraction Recovery
Target Compound Data~100% normalized apparent recovery
Comparator Or BaselineVariable absolute recovery dependent on matrix and cleanup method (Procedural calibration)
Quantified DifferenceNormalizes variable physical extraction losses to a stable ~100% baseline
ConditionsMulti-toxin QuEChERS or Immunoaffinity column (IAC) cleanup prior to LC-MS/MS

Enables the procurement and use of faster, cheaper sample preparation consumables without sacrificing the analytical accuracy required for regulatory reporting.

Interlab Validation
Method context
LOQ 0.19–3.80 ng/g; recovery 80–120%
Reported interlaboratory reproducibility
3 labs; milk, infant formula, feed
13C vs Deuterium
Class-level
13C17-AFG2: co-elutes with native AFG2
Deuterated AFG2: retention time shift
Co-elution supports matrix-effect correction
Reversed-phase LC typical conditions
Calibration Simplification
Reported
13C-IS eliminated matrix-matched calibration
Reported workflow efficiency gain
Multiple food matrices; LC-MS/MS
Sensitivity Gain
Data to verify
10–160× lower LODs with labeled IS panel
Class-level inference; supports ultra-trace detection
UHPLC-MS/MS; human urine; combined IS panel

ISO 17025 Multi-Mycotoxin Screening

For commercial testing laboratories requiring high-throughput, multi-analyte LC-MS/MS workflows, Aflatoxin G2-13C17 is the mandatory internal standard to achieve regulatory compliance. Its ability to perfectly correct for matrix effects allows labs to run diverse matrices (grains, nuts, spices) on a single solvent-based calibration curve, maximizing instrument uptime and eliminating the need for complex matrix-matched calibrations [1].

Dilute-and-Shoot LC-MS/MS Methods

In rapid 'dilute-and-shoot' methods where sample cleanup is minimized to save time and consumable costs, matrix suppression is exceptionally high. The use of Aflatoxin G2-13C17 is critical here, as it provides the robust ionization correction necessary to maintain quantitative accuracy without the need for expensive solid-phase extraction (SPE) columns [2].

Export Certification & Dispute Resolution

When quantifying Aflatoxin G2 levels near strict international regulatory limits (e.g., EU maximum permitted levels), the precision of the assay is paramount. Using this fully 13C-labeled standard ensures that quantitative results are legally defensible and immune to the retention time shifts or H/D exchange vulnerabilities associated with cheaper deuterated standards [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Accredited multi-mycotoxin methods
Method-transfer validation
Interlaboratory reproducibility review
Complex matrix analysis (spices, dairy)
Co-elution & matrix-effect correction
Retention time shift evaluation
Regulatory compliance testing
Method documentation context
Recovery & precision endpoint review
High-throughput multi-analyte screening
Pre-formulated 13C panel compatibility
Throughput & error reduction assessment

XLogP3

1.5

Hydrogen Bond Acceptor Count

7

Exact Mass

347.13098498 g/mol

Monoisotopic Mass

347.13098498 g/mol

Heavy Atom Count

24

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H350 (100%): May cause cancer [Danger Carcinogenicity]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Wikipedia

(7aR,10aS)-5-[(~13~C)Methyloxy](~13~C_16_)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,12-dione

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